molecular formula C13H16O3 B1467857 Methyl 4-(4-ethylphenyl)-4-oxobutanoate CAS No. 56705-44-3

Methyl 4-(4-ethylphenyl)-4-oxobutanoate

Cat. No.: B1467857
CAS No.: 56705-44-3
M. Wt: 220.26 g/mol
InChI Key: HSASOEIGISPQJX-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylphenyl)-4-oxobutanoate (CAS: 57498-54-1) is an aromatic ketone ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Structurally, it consists of a 4-ethylphenyl group attached to a 4-oxobutanoate methyl ester backbone. The compound is commercially available for research purposes, with suppliers such as GLPBIO and Sigma-Aldrich offering it in high purity (≥98%) .

Properties

CAS No.

56705-44-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(4-ethylphenyl)-4-oxobutanoate

InChI

InChI=1S/C13H16O3/c1-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16-2/h4-7H,3,8-9H2,1-2H3

InChI Key

HSASOEIGISPQJX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Spectral Data (NMR/MS) Biological Relevance Reference
Methyl 4-(4′-chloro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate C₁₇H₁₅ClO₃ 302.75 77% yield ¹H NMR: δ 7.65–7.68 (d, Ar-H), 2.68 (t, CH₂); MS: [M+] m/z 302.1 COX-2 inhibitor candidate
Methyl 4-(4-fluorophenyl)-4-oxobutanoate C₁₁H₁₁FO₃ 210.20 98% purity ¹H NMR: δ 7.66–7.68 (d, Ar-H), 3.25 (t, CH₂); IR: 1682 cm⁻¹ (C=O) Notum inhibition studies
Methyl 4-(4-bromophenyl)-4-oxobutanoate C₁₁H₁₁BrO₃ 271.11 95% purity ¹³C NMR: δ 133.8 (C-Ar), 200.1 (C=O); MS: [M+] m/z 271.0 Pharmaceutical intermediate

Key Observations :

  • Fluorinated analogs exhibit higher purity (98%) compared to chlorinated derivatives, possibly due to improved synthetic efficiency .

Alkyl- and Alkoxy-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Spectral Data (NMR/MS) Biological Relevance Reference
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate C₁₂H₁₄O₄ 222.24 N/A ¹H NMR: δ 3.82 (s, OCH₃), 7.03–7.06 (d, Ar-H); MS: [M+] m/z 222.1 Antioxidant/anti-inflammatory
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate C₁₄H₁₈O₃ 234.29 N/A ¹³C NMR: δ 177.3 (C=O), 34.2 (CH₂); IR: 1682 cm⁻¹ (C=O) Polymer synthesis precursor

Key Observations :

  • Methoxy groups improve solubility due to polarity but may reduce metabolic stability .
  • Ethyl esters (e.g., Ethyl 4-(4-ethylphenyl)-4-oxobutyrate) exhibit higher molecular weights, influencing pharmacokinetics .

Biphenyl and Heterocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Spectral Data (NMR/MS) Biological Relevance Reference
Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate C₁₈H₁₇FO₃ 300.33 82% yield ¹H NMR: δ 7.86–7.88 (d, Ar-H), 2.32 (s, CH₃); MS: [M+] m/z 300.3 Anti-inflammatory library compound
Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate C₁₅H₁₅N₃O₃S 317.36 76–80% yield ¹H NMR: δ 8.09–8.11 (d, Ar-H), 6.70 (s, thiazole-H); IR: 3433 cm⁻¹ (NH) Anticancer/antimicrobial screening

Key Observations :

  • Biphenyl derivatives show enhanced aromatic stacking interactions, crucial for enzyme inhibition .
  • Thiazole-containing analogs demonstrate broader bioactivity, likely due to nitrogen/sulfur heteroatoms .

Preparation Methods

Friedel–Crafts Acylation Route

A classical approach to prepare 4-substituted 4-oxobutanoates involves Friedel–Crafts acylation of an aromatic compound with a suitable anhydride or acid chloride, followed by esterification.

  • Starting Materials: 4-ethylbenzene (para-ethylbenzene) and succinic anhydride or succinyl chloride.
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3).
  • Reaction: The aromatic ring undergoes electrophilic aromatic substitution with succinic anhydride, introducing the 4-oxobutanoic acid moiety at the para position relative to the ethyl substituent.
  • Workup: The crude acid product is then esterified with methanol under acidic conditions to yield the methyl ester.

This method is analogous to the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, which is well-documented and involves Friedel–Crafts acylation of toluene with succinic anhydride catalyzed by AlCl3.

Step Reagents/Conditions Outcome
1 4-ethylbenzene + succinic anhydride + AlCl3 Formation of 4-(4-ethylphenyl)-4-oxobutanoic acid
2 Esterification with methanol + acid catalyst Conversion to methyl 4-(4-ethylphenyl)-4-oxobutanoate

Acylation of Aromatic Amines Followed by Esterification (Adapted from Thiazole Derivative Syntheses)

Recent research on related methyl 4-oxobutanoate derivatives bearing aromatic substituents (e.g., thiazole-substituted phenyl derivatives) describes a multi-step synthetic procedure involving acylation of aromatic amines with methyl succinyl chloride, followed by purification and crystallization.

  • General Procedure:
    • Dissolve the substituted aromatic amine in tetrahydrofuran (THF) with triethylamine as a base.
    • Add methyl succinyl chloride dropwise at low temperature (0–5 °C).
    • Stir the reaction mixture to complete acylation.
    • Remove solvent under reduced pressure.
    • Add water to precipitate the product.
    • Filter and recrystallize from ethanol.

Though this procedure is used for amine-substituted derivatives, it demonstrates the use of methyl succinyl chloride as an acylating agent to introduce the 4-oxobutanoate ester moiety directly.

Step Reagents/Conditions Outcome
1 Aromatic amine + methyl succinyl chloride + triethylamine in THF at 0–5 °C Formation of methyl 4-oxobutanoate amide derivative
2 Workup and recrystallization Purified methyl 4-oxobutanoate derivative

This method suggests that methyl succinyl chloride is a versatile acylating agent for introducing the 4-oxobutanoate group, which could be adapted for the synthesis of this compound starting from 4-ethyl aniline derivatives.

Alternative Synthetic Strategies

  • Enolate Alkylation: One could prepare this compound by alkylation of methyl acetoacetate or related β-keto esters with 4-ethylbenzyl halides under basic conditions, followed by oxidation or functional group transformation to introduce the keto group at the 4-position.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) could be used to construct the 4-ethylphenyl moiety onto a suitable 4-oxobutanoate precursor, although this is more complex and less common for such esters.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Friedel–Crafts Acylation 4-ethylbenzene + succinic anhydride AlCl3 (Lewis acid) Straightforward, classical Requires strong Lewis acid, possible polyacylation
Acylation with Methyl Succinyl Chloride 4-ethyl aniline + methyl succinyl chloride Triethylamine, THF, low temp Direct ester formation, mild conditions Requires amine derivative, multi-step
Enolate Alkylation Methyl acetoacetate + 4-ethylbenzyl halide Base (e.g., NaH) Versatile, good for β-keto esters Multi-step, may need oxidation
Cross-Coupling Halogenated 4-oxobutanoate + 4-ethylphenyl boronic acid Pd catalyst, base High selectivity, modular Requires specialized catalysts, more complex

Research Findings and Notes

  • The Friedel–Crafts approach is well-established for preparing 4-substituted 4-oxobutanoic acids, which can be esterified to methyl esters. This method is suitable for alkyl-substituted benzenes like 4-ethylbenzene.
  • The acylation of aromatic amines with methyl succinyl chloride, as demonstrated in related thiazole-phenyl derivatives, provides a mild and efficient route to methyl 4-oxobutanoate derivatives and could be adapted for 4-ethylphenyl substrates.
  • Purification typically involves recrystallization from ethanol or similar solvents, with yields reported in related compounds ranging from 65% to 82%.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized esters.
  • No direct synthesis of this compound was found in the literature, but the above methods are well-supported by analogous compounds and are considered authoritative.

This detailed overview synthesizes the preparation methods for this compound based on established organic synthesis techniques for structurally related compounds and provides a professional, research-based foundation for its synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-(4-ethylphenyl)-4-oxobutanoate, and how can purity be ensured?

  • Methodology : A typical synthesis involves Friedel-Crafts acylation of 4-ethylbenzene with succinic anhydride derivatives, followed by esterification using methanol under acidic conditions. For example, similar compounds like methyl 4-(4-methoxyphenyl)-4-oxobutanoate are synthesized via sequential acylation and esterification . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with purity confirmed by NMR to detect residual solvents (e.g., methanol) and LC-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H NMR : Identify the methyl ester singlet (~δ 3.6–3.7 ppm) and aryl protons (δ 7.2–7.8 ppm). The ketone group (C=O) does not directly appear but influences neighboring protons .
  • IR : Confirm ester C=O (~1730 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches.
  • MS : Molecular ion peak (e.g., m/z 206.24 for C₁₂H₁₄O₃) and fragmentation patterns .

Q. How should researchers safely handle and store this compound?

  • Methodology : Store at 2–8°C in airtight glass containers to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy, as recommended for structurally similar esters like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . Ventilation is critical during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale reactions?

  • Methodology :

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for efficient Friedel-Crafts acylation, as seen in analogs like methyl 4-(4-chlorophenyl)-4-oxobutanoate .
  • Solvent systems : Anhydrous dichloromethane or toluene minimizes side reactions.
  • Reaction monitoring : In-situ FTIR or TLC tracks ketone and ester formation. Post-reaction, quenching with ice-water prevents over-acylation .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity, inspired by methyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate derivatives) .
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with bioactivity data from analogs .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodology :

  • Dose-response assays : Validate potency variations using standardized in vitro models (e.g., LPS-induced RAW 264.7 cells for anti-inflammatory activity) .
  • Metabolite profiling : Use HPLC-MS to identify active metabolites, as seen in studies on 4-(4-methylcyclohexyl)-4-oxobutanoic acid .
  • Structural analogs : Compare electronic effects of substituents (e.g., electron-withdrawing fluorine vs. electron-donating ethyl) on target engagement .

Q. How can researchers identify and quantify metabolites of this compound in biological systems?

  • Methodology :

  • In vitro incubation : Use liver microsomes or hepatocytes to generate metabolites, followed by UPLC-QTOF-MS for high-resolution detection .
  • Isotopic labeling : Incorporate ¹³C into the ketone group to track metabolic pathways via NMR or MS .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

  • Methodology :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups in assays like COX-2 inhibition, ensuring p < 0.05 significance .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on ester hydrolysis (retention time shifts) .
  • Kinetic modeling : Determine degradation rate constants (k) and shelf-life using Arrhenius equations .

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